5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound is systematically named 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one under IUPAC guidelines, reflecting its fused bicyclic structure and substituents. Key components of the name include:
- Pyrazolo[1,5-a]pyrimidin : A bicyclic system where a pyrazole ring is fused to a pyrimidine ring at positions 1 and 5 of the pyrazole and positions a and 1 of the pyrimidine.
- 4H,7H : Indicates hydrogenation states of the pyrimidine ring, with saturated bonds at positions 4 and 7.
- 7-one : Specifies the ketone functional group at position 7 of the pyrimidine ring.
- 5-(chloromethyl) : A chloromethyl (-CH2Cl) substituent attached to position 5 of the pyrazole ring.
Alternative designations include:
- 5-Chloromethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1258651-02-3).
- 5-(Chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one (PubChem CID 50988917).
The molecular formula is C7H6ClN3O , with a molecular weight of 183.59 g/mol. The structure is represented by the SMILES notation C1=CNN2C1=NC(=CC2=O)CCl and the InChI identifier InChI=1S/C7H6ClN3O/c8-4-5-3-7(12)11-6(10-5)1-2-9-11/h1-3,9H,4H2.
Molecular Geometry and Tautomeric Considerations
The molecular geometry of this compound is characterized by a planar fused bicyclic core. X-ray crystallography studies reveal that all non-hydrogen atoms are coplanar, with minor deviations at the methylene group (-CH2Cl). Key geometric features include:
- Pyrazole-pyrimidine fusion : The pyrazole ring is fused to the pyrimidine at positions 1 and 2, creating a rigid bicyclic system.
- Ketone functionality : The carbonyl group at position 7 adopts a planar geometry, with a bond length of approximately 1.23 Å, consistent with sp² hybridization.
Tautomeric equilibria are critical in related pyrazolo[1,5-a]pyrimidin-7-one derivatives. Three plausible tautomers exist:
Experimental evidence, including X-ray diffraction, confirms that the keto tautomer (position 7) is the most stable under standard conditions, as indicated by electron density distribution and bond lengths.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic studies provide detailed insights into the spatial arrangement and intermolecular interactions of this compound. Key findings from X-ray diffraction experiments include:
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell dimensions | a = 4.9817 Å, b = 18.4025 Å, c = 10.1526 Å | |
| β angle | 95.924° | |
| Volume (V) | 925.78 ų | |
| Calculated density | 1.629 Mg m⁻³ |
The compound crystallizes in infinite sheets stabilized by weak C–H···N hydrogen bonds between adjacent molecules. The chloromethyl group (-CH2Cl) adopts a staggered conformation relative to the bicyclic core, minimizing steric hindrance.
Properties
IUPAC Name |
5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-4-5-3-7(12)11-6(10-5)1-2-9-11/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAVFSWJIJWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214886 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-02-3 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of the compound 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is the KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
This compound acts as a selective activator of KCNQ2/KCNQ3 K+ channels. It stimulates the Ca2±activated K+ current (IK(Ca)) in pituitary GH3 lactotrophs. The compound also interacts directly with the large-conductance Ca2±activated K+ (BKCa) channels, increasing the amplitude of IK(Ca) in GH3 cells.
Biochemical Analysis
Biochemical Properties
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one plays a significant role in various biochemical reactions. It has been identified as an activator of large-conductance calcium-activated potassium channels (BKCa channels) in pituitary GH3 lactotrophs. This compound interacts with the BKCa channels by binding to the intracellular leaflet of the detached patches, stimulating the channels without altering their single-channel conductance. Additionally, this compound has been shown to interact with other ion channels, such as KCNQ2/KCNQ3 potassium channels, further highlighting its role in modulating ion channel activity.
Cellular Effects
The effects of this compound on cellular processes are profound. In pituitary GH3 lactotrophs, this compound increases the amplitude of calcium-activated potassium currents, which can influence cell signaling pathways and cellular metabolism. By modulating ion channel activity, this compound can affect various cellular functions, including membrane potential regulation, neurotransmitter release, and muscle contraction. These effects underscore the compound’s potential as a therapeutic agent for conditions involving dysregulated ion channel activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct interactions with ion channels. The compound binds to the BKCa channels, decreasing the slow component of the mean closed time and shifting the steady-state activation curve to a less positive voltage. This interaction enhances the channel’s activity, leading to increased potassium ion flow across the cell membrane. Additionally, this compound has been shown to activate KCNQ2/KCNQ3 potassium channels, further contributing to its modulatory effects on cellular ion homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, with minimal degradation observed. This stability is essential for its potential therapeutic applications, as it ensures consistent and reliable effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates ion channel activity without causing adverse effects. At higher doses, potential toxic effects may arise, necessitating careful dosage optimization for therapeutic use. Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolic flux and metabolite levels are critical factors determining its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution within different cellular compartments is crucial for its therapeutic efficacy, as it determines the extent of its interaction with target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Biological Activity
5-(Chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound of significant interest due to its potential biological activities, particularly in the context of antitubercular properties and anti-inflammatory effects. This article provides an overview of the compound's structure, biological activity, and relevant research findings.
Antitubercular Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit promising antitubercular activity. A study highlighted the identification of this scaffold through high-throughput screening as a potential lead against Mycobacterium tuberculosis (Mtb) .
Key Findings:
- The compound showed low cytotoxicity while maintaining significant activity against Mtb within macrophages.
- The mechanism of action was distinct from other known inhibitors, as it did not interfere with cell-wall biosynthesis or iron uptake. Resistance to these compounds was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase .
Structure-Activity Relationship (SAR)
A focused library of analogues was synthesized to explore the SAR of this compound. The following table summarizes some of the key analogues and their Minimum Inhibitory Concentrations (MICs) against Mtb:
| Compound | MIC (μM) | Cytotoxicity (μM) |
|---|---|---|
| P1 | 0.5 | >100 |
| P2 | 0.8 | >100 |
| P3 | 1.2 | >100 |
These results indicate that modifications to the core structure can significantly affect both the potency against Mtb and the cytotoxic profile .
Anti-inflammatory Activity
In addition to its antitubercular properties, some derivatives of pyrazolo[1,5-a]pyrimidin-7-one have demonstrated anti-inflammatory effects. A related study reported that certain compounds within this class inhibited COX-2 activity with IC values comparable to established anti-inflammatory drugs such as celecoxib .
Summary of Findings:
- Compounds demonstrated significant inhibition of COX-2, suggesting potential applications in treating inflammatory conditions.
- The presence of electron-releasing substituents on the pyrimidine skeleton enhanced anti-inflammatory activity .
Case Studies and Research Developments
Recent literature has documented various case studies exploring the biological activities of pyrazolo[1,5-a]pyrimidin derivatives. Notably:
- Antitubercular Screening : A focused library containing 27 compounds was screened for activity against Mtb strain H37Rv. Key structural features contributing to increased potency were identified through systematic SAR investigations .
- Mechanistic Insights : Mutant strains resistant to the compound were analyzed to elucidate mechanisms of action and resistance pathways, providing insights into how structural modifications can impact efficacy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-one exhibit significant anticancer properties. The chloromethyl group enhances the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression, suggesting that 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one may possess similar mechanisms of action .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Material Science
Polymer Chemistry
In material science, this compound serves as a valuable building block for synthesizing functionalized polymers. The chloromethyl group allows for further chemical modifications, enabling the creation of polymeric materials with tailored properties for specific applications such as drug delivery systems and sensors .
Nanotechnology
The compound's unique structure can be exploited in nanotechnology for creating nanomaterials with enhanced properties. Research into its incorporation into nanocarriers demonstrates potential for improved drug solubility and bioavailability, which are critical factors in pharmacology .
Organic Synthesis
Building Block in Synthesis
As a versatile intermediate, this compound is used in organic synthesis to create various derivatives. Its reactivity allows chemists to introduce diverse functional groups through nucleophilic substitution reactions. This property is particularly useful in synthesizing new compounds with potential biological activities or novel materials .
Case Studies
Several case studies highlight the successful application of this compound in synthetic methodologies:
- Synthesis of Anticancer Agents: A study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using this compound as a starting material. The resulting compounds showed enhanced activity against various cancer cell lines compared to their precursors .
- Development of Antimicrobial Compounds: Researchers synthesized a series of antimicrobial agents derived from this compound by modifying the chloromethyl group to enhance efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at Position 5: Chloromethyl vs. Other Groups
5-Amino-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- Structure: Replaces chloromethyl with an amino group.
- Molecular Weight : 150.14 g/mol (lower due to absence of Cl and CH₂) .
- Properties: Increased polarity due to the amino group, enhancing solubility in polar solvents. The amino group enables hydrogen bonding, which may improve target binding in biological systems but reduce lipophilicity compared to the chloromethyl derivative.
5-(Bromomethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Nitrogen Substitution and Heterocyclic Variations
5-(Chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- Structure : Methyl group at N1 position.
- Molecular Weight : 197.63 g/mol (CAS: 104164-03-6) .
- The steric hindrance from the methyl group may alter binding kinetics in enzyme inhibition studies.
5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Functional Group Additions and Complexation
3-(4-Chlorophenyl)-5-benzyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
- Structure : Benzyl group at position 5 and 4-chlorophenyl at position 3.
- Activity : Inhibits Mycobacterium tuberculosis DXS (IC₅₀ = 10.6 μM). The benzyl group increases lipophilicity, aiding membrane penetration .
Copper Complex of 5-Benzyl-3-(4-chlorophenyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- Structure : [Cu(L5)₂] complex.
- Activity: Disrupts S. aureus ATP levels and ion balance.
Melting Points and Stability
- 5-(Chloromethyl) derivative: No direct melting point data, but analogs like 5,5'-dimethyl-2,2'-di(p-chlorophenyl)-4H-bi(pyrazolo[1,5-a]pyrimidinyl)-7-one (3h) melt at >330°C, indicating high thermal stability due to halogenated aryl groups .
Key Research Findings
Preparation Methods
Cyclocondensation and Halogenation Strategy
A prominent approach to synthesizing 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves a two-step process:
Step 1: Cyclocondensation
This step forms the pyrazolo[1,5-a]pyrimidin-7-one core through the reaction of amino pyrazoles with appropriate carbonyl compounds such as enaminones or chalcones. The cyclization is often catalyzed by oxidants like potassium persulfate (K₂S₂O₈) under mild conditions. This method efficiently establishes the heterocyclic framework by condensation between the amino group of the pyrazole and the electrophilic carbonyl compound.Step 2: Oxidative Halogenation
After cyclization, halogen atoms are introduced at the 5-position (chloromethyl group) by oxidative halogenation using sodium halides (e.g., sodium chloride) in the presence of oxidants such as K₂S₂O₈. This step selectively installs the chloromethyl substituent, completing the synthesis of the target compound.
This method is noted for its efficiency, mild reaction conditions, and use of readily available reagents, making it a versatile approach to halogenated pyrazolo[1,5-a]pyrimidine derivatives.
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclocondensation | Amino pyrazole + enaminone/chalcone, K₂S₂O₈, mild temp | Formation of pyrazolo[1,5-a]pyrimidin-7-one core |
| Oxidative Halogenation | Sodium chloride + K₂S₂O₈, mild conditions | Introduction of chloromethyl group at 5-position |
Reference: Sikdar et al. (2023) demonstrated this one-pot cyclization and halogenation methodology, emphasizing its efficiency and regioselectivity confirmed by NMR and X-ray diffraction studies.
Modified Cyclization Using Electrophilic Precursors
Another approach involves the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with electrophilic compounds such as benzylidene malononitrile under microwave irradiation. This method selectively yields pyrazolo[1,5-a]pyrimidine derivatives with specific substitution patterns.
While this method primarily targets amino-substituted derivatives, it can be adapted for halomethyl substitution by selecting appropriate electrophiles and reaction conditions.
- Microwave irradiation at 120 °C for 20 minutes
- Use of benzylidene malononitrile or similar electrophiles
- Confirmation of product structure by mass spectrometry and IR spectroscopy
This method offers rapid synthesis with high selectivity and yield.
Reference: Moustafa et al. (2022) and Abdelhamid & Gomha (2013) detailed these cyclization reactions leading to diverse pyrazolo[1,5-a]pyrimidine derivatives.
Green Synthetic Approach Using Aminopyrazoles and Alkynes
A recent advancement in the synthesis of pyrazolo[1,5-a]pyrimidin-7-one derivatives employs a green chemistry approach:
- Reagents: Aminopyrazoles reacted with symmetric or non-symmetric alkynes such as dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate.
- Catalyst: Potassium bisulfate (KHSO₄) acts as a catalyst in aqueous ethanol.
- Method: Ultrasonic irradiation (ultrasound waves) is used to enhance reaction rates and yields.
- Advantages: This method avoids harsh conditions, toxic solvents, and heavy metals, aligning with sustainable chemistry principles.
The products are obtained in good yields, and the method is applicable to a broad range of substrates.
Reaction Summary Table:
| Aminopyrazole Substrate | Alkyne Used | Catalyst | Solvent | Method | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 5-Aminopyrazole | Dimethyl acetylenedicarboxylate (DMAD) | KHSO₄ | Aqueous ethanol | Ultrasonic irradiation | Good | Green, eco-friendly method |
| 5-Aminopyrazole | Methyl propiolate | KHSO₄ | Aqueous ethanol | Ultrasonic irradiation | Good | Mild conditions |
| 5-Aminopyrazole | Ethyl propiolate | KHSO₄ | Aqueous ethanol | Ultrasonic irradiation | Good | Efficient and scalable |
Reference: Das et al. (2024) reported this green synthetic strategy with detailed spectral characterization (1H NMR, 13C NMR, FT-IR, MS) confirming the structures.
Conventional Cyclocondensation with Catalysts
Traditional synthesis methods involve heating or refluxing 5-aminopyrazoles with β-dicarbonyl compounds (e.g., 1,3-diketones, acetoacetamides) in the presence of catalysts such as:
- Ceric ammonium nitrate in ethanol
- Copper acetate and bipyridine in 1,2-dichlorobenzene
- Ammonium acetate and piperidine in acetic acid
These methods typically require longer reaction times and higher temperatures but have been widely used to produce pyrazolo[1,5-a]pyrimidin-7-one derivatives with various substituents.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation + Halogenation | Amino pyrazole, enaminone, K₂S₂O₈, NaCl | Mild conditions, regioselective | Requires oxidants |
| Microwave-assisted Cyclization | 5-Amino pyrazoles, electrophiles, microwave | Rapid, high selectivity | Limited to specific substrates |
| Green Ultrasonic Method | Aminopyrazoles, alkynes, KHSO₄, aqueous ethanol | Eco-friendly, scalable | Requires ultrasonic equipment |
| Conventional Catalytic Cyclization | Aminopyrazoles, β-dicarbonyls, various catalysts | Well-established, versatile | Longer reaction times, harsher conditions |
Research Findings and Analytical Data
- NMR and Mass Spectrometry: Confirm the formation of the pyrazolo[1,5-a]pyrimidin-7-one core and the position of the chloromethyl substituent.
- X-ray Diffraction: Used to confirm regioselectivity and distinguish isomeric forms.
- Yields: Generally good to excellent (60–90%) depending on the method and substrates.
- Reaction Times: Range from minutes (microwave) to hours (conventional heating).
Q & A
Q. What are the established synthetic routes for 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one?
The synthesis typically involves cyclocondensation reactions between 5-aminopyrazole derivatives and 1,3-dicarbonyl compounds. For example, reacting 5-aminopyrazole with a β-ketoester under acidic or catalytic conditions generates the pyrazolo[1,5-a]pyrimidinone core. The chloromethyl group at position 5 can be introduced via alkylation or halogenation post-cyclization. Key reaction parameters include:
- Temperature: 80–120°C
- Solvents: Ethanol, DMF, or toluene
- Catalysts: p-TsOH or Lewis acids (e.g., ZnCl₂) .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + ethyl acetoacetate, p-TsOH, reflux (8 h) | 65% | |
| Chloromethylation | ClCH₂SO₂Cl, DCM, 0°C → RT (2 h) | 72% |
Q. How is this compound characterized?
Standard characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ ~5.2 ppm for CH₂Cl protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ calcd. for C₇H₇ClN₃O: 184.0278) .
- Elemental Analysis : Confirms purity (>95%) via C/H/N/O/Cl content matching .
- X-ray Crystallography : Resolves crystal packing and bond angles (if single crystals are obtainable) .
Q. What safety precautions are required for handling this compound?
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .
- PPE : Gloves, goggles, and lab coats due to potential skin/eye irritation .
- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound's reactivity and biological activity?
The chloromethyl group enhances electrophilicity , enabling nucleophilic substitution (e.g., with amines or thiols) to generate derivatives for SAR studies. In biological contexts, it may act as a prodrug moiety, releasing active metabolites in vivo. Copper complexes of related pyrazolopyrimidinones (e.g., [Cu(L5)₂]) exhibit antimicrobial activity by disrupting ATP levels and ion homeostasis in S. aureus .
Key SAR Observations :
| Substituent | Activity Trend | Mechanism | Reference |
|---|---|---|---|
| Chloromethyl (R=CH₂Cl) | Enhanced antibacterial potency | Increased membrane permeability | |
| Methyl (R=CH₃) | Reduced activity | Poor electrophilicity |
Q. What strategies resolve contradictions in reported biological data for pyrazolopyrimidinones?
Discrepancies in activity (e.g., antitubercular vs. anti-inflammatory) arise from target selectivity and assay conditions . To address this:
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 10% FBS in media) .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects .
- Resistance Studies : Mutant M. tuberculosis strains (e.g., Rv1751 mutants) reveal FAD-dependent hydroxylase-mediated catabolism as a resistance mechanism .
Q. What in vitro assays are suitable for evaluating this compound's mechanism of action?
- ATP Depletion Assays : Quantify intracellular ATP levels (e.g., via luminescence) to assess metabolic disruption .
- Ion Flux Measurements : Use fluorescent dyes (e.g., DiBAC₄ for membrane potential) to monitor electrolyte imbalance .
- Enzyme Inhibition : Test against Mycobacterium tuberculosis DXS (IC₅₀ ~10.6 μM for analogs) using malate dehydrogenase-coupled assays .
Q. How can structural modifications improve metabolic stability?
- Isosteric Replacement : Substitute Cl with CF₃ to reduce hydrolysis susceptibility .
- Prodrug Design : Mask the chloromethyl group as a tert-butyl ester to enhance oral bioavailability .
- Coordination Complexes : Form copper chelates to stabilize the core structure and enhance intracellular delivery .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
